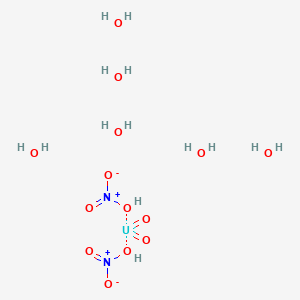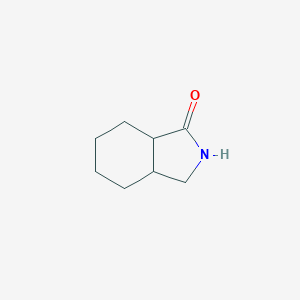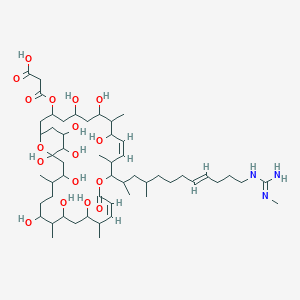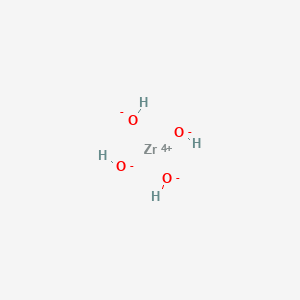![molecular formula C13H9ClN2O3 B077779 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid CAS No. 67232-57-9](/img/structure/B77779.png)
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid, also known as CPBA, is a chemical compound with the molecular formula C13H9ClN2O3. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. CPBA is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid works by activating oxygen molecules, which allows for the oxidation of various organic compounds. This process is facilitated by the presence of the chlorine and carbamoyl groups in the 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid molecule, which provide the necessary electron-withdrawing and electron-donating properties.
Biochemical and physiological effects:
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines in cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid has several advantages in laboratory experiments. It is a stable and readily available reagent that can be easily synthesized in large quantities. 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid is also highly selective and can be used in a wide range of chemical reactions.
However, 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid also has some limitations. It is relatively expensive compared to other reagents and can be challenging to handle due to its low solubility in water. 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid also has limited solubility in some organic solvents, which can affect its effectiveness in certain reactions.
Orientations Futures
There are several potential future directions for research involving 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid. One area of interest is the development of new synthetic methods that utilize 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid as a catalyst. Another potential application is the use of 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid in the production of pharmaceuticals and other high-value chemicals. Additionally, further research is needed to better understand the mechanism of action of 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid and its potential applications in medicine and biotechnology.
Méthodes De Synthèse
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid can be synthesized through a multistep process involving the reaction of 2-aminopyridine with phthalic anhydride, followed by chlorination and carbamoylation. The resulting product is then purified through recrystallization to obtain high-purity 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid.
Applications De Recherche Scientifique
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid has been extensively used in scientific research for various purposes. It is commonly used as a reagent in organic synthesis, particularly in the preparation of amides and esters. 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid has also been used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the synthesis of heterocycles.
Propriétés
Numéro CAS |
67232-57-9 |
|---|---|
Nom du produit |
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid |
Formule moléculaire |
C13H9ClN2O3 |
Poids moléculaire |
276.67 g/mol |
Nom IUPAC |
2-[(5-chloropyridin-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H9ClN2O3/c14-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)13(18)19/h1-7H,(H,18,19)(H,15,16,17) |
Clé InChI |
FZEBFZIXDIDHNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















